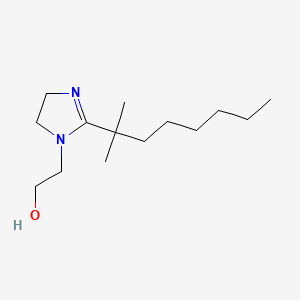
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylheptyl side chain. The presence of the ethanol group adds to its versatility in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of imidazole with a dimethylheptyl halide, followed by reduction and subsequent reaction with an ethanol derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The dimethylheptyl side chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes. The dimethylheptyl side chain contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features.
HU-210: A potent cannabinoid receptor agonist with a dimethylheptyl side chain.
1,2-Dimethylheptyl-Δ8-THC: A highly potent cannabinoid agonist.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its combination of an imidazole ring and a dimethylheptyl side chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93904-99-5 |
|---|---|
Formule moléculaire |
C14H28N2O |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
2-[2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C14H28N2O/c1-4-5-6-7-8-14(2,3)13-15-9-10-16(13)11-12-17/h17H,4-12H2,1-3H3 |
Clé InChI |
RGSKVIGUZKNKTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=NCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




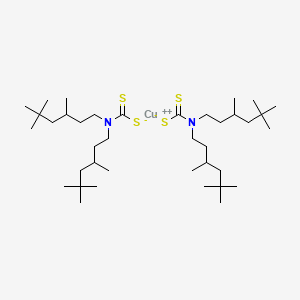

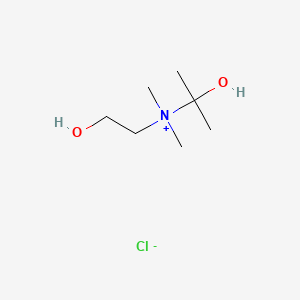

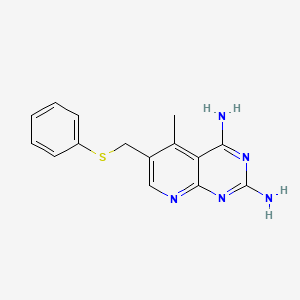

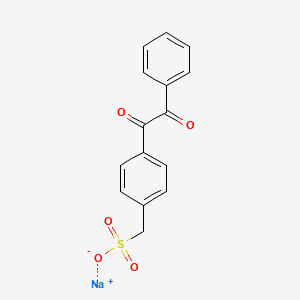

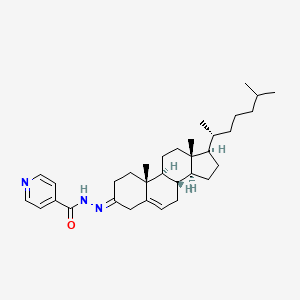
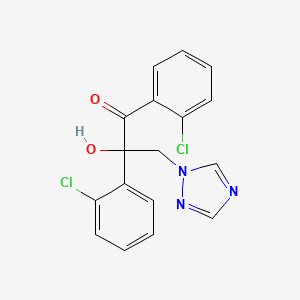
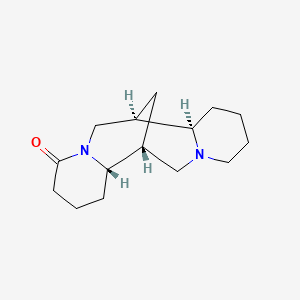
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
